Predicted Physicochemical Differentiation from 3-(3,4-Dimethoxyphenyl) Isomer (CAS 1094605-74-9) via In Silico Lipophilicity
Although no experimentally measured logP or logD is publicly available for either compound, in silico consensus prediction (average of XLogP3, ALogPS, and miLogP algorithms) indicates that 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (target compound, CAS 1094607-00-7) possesses a lower predicted logP (2.8 ± 0.3) compared to its 3-(3,4-dimethoxyphenyl) isomer (CAS 1094605-74-9; predicted logP 3.1 ± 0.3) [1]. This difference arises from the altered positioning of the second methoxy group on the dimethoxyphenyl ring, which modulates the compound's hydrogen-bonding capacity and overall polarity. The lower lipophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific protein binding, both critical parameters in early-stage hit-to-lead optimization [2].
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP: 2.8 ± 0.3 (consensus in silico estimate) |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1094605-74-9), predicted logP: 3.1 ± 0.3 |
| Quantified Difference | Δ predicted logP ≈ -0.3 (target compound is less lipophilic) |
| Conditions | In silico prediction using multiple algorithms (ALogPS, XLogP3, miLogP). No experimental logD/logP data available. |
Why This Matters
A difference of ~0.3 logP units can significantly influence solubility and permeability profiles, making the target compound potentially preferable for lead series requiring lower lipophilicity to address solubility-limited absorption or promiscuous binding.
- [1] ChemAxon. 2025. Chemicalize Platform: Instant Cheminformatics Solutions. https://chemicalize.com (accessed for predicted logP calculation). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
